3-Thiophenemalonic acid
Overview
Description
3-Thiophenemalonic acid is a chemical compound related to the thiophene family, which is known for its applications in various fields such as materials science and pharmaceuticals. The compound features a thiophene ring, which is a five-membered sulfur-containing heterocycle, and malonic acid substituents that provide additional reactivity and functionalization possibilities.
Synthesis Analysis
The synthesis of 3-thiophenemalonic acid derivatives has been explored in several studies. For instance, a synthesis process for 3-thienylmalonic acid, a key intermediate for semi-synthetic β-lactam antibiotics like ticarcillin sodium, has been developed. The optimized conditions involve the conversion of 3-bromothiophene to 3-iodothiophene using CuI in quinoline, with a significant yield improvement reported . Additionally, synthetic routes for various thiophene derivatives have been established, such as the synthesis of poly(2-thiophen-3-yl-malonic acid), which is a polythiophene with two carboxylic acids per repeating unit . Another study reports the synthesis of 3,4-bis(trimethylsilyl)thiophene, which serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes .
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied using both experimental and theoretical methods. For poly(2-thiophen-3-yl-malonic acid), FTIR and (1)H NMR were used to investigate the chemical structure, while quantum mechanical calculations helped determine the molecular conformation. The inter-ring dihedral angles were found to be pH-dependent, affecting the polymer's solubility and conformation . In another study, the structural and electronic properties of 3-thiophene acetic acid were analyzed using DFT calculations, revealing good agreement with experimental molecular geometry and providing insights into the stability of crystal packing through intermolecular interactions .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that expand their application potential. For example, the polythiophene derivative mentioned earlier can change its conformation in response to pH, which is crucial for its solubility and potential use in selective membranes . The synthesis of 3,4-bis(trimethylsilyl)thiophene allows for subsequent reactions such as palladium-catalyzed cross-coupling to yield various disubstituted thiophenes . Additionally, the reactivity of thiophene derivatives towards cycloaddition and other reactions has been demonstrated, leading to the formation of complex structures like benzo[c]thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Poly(2-thiophen-3-yl-malonic acid) exhibits good thermal stability with a decomposition temperature above 215 degrees Celsius and an electrical conductivity characteristic of semiconductor materials. Its solubility in aqueous base and the presence of carboxylic acid groups make it suitable for applications in electrodialysis and wastewater treatment . The electronic properties of 3-thiophene acetic acid have been explored through TD-DFT, revealing information about HOMO, LUMO, and excitation energy values, which are important for understanding the compound's reactivity and potential as an inhibitor of human monoamine oxidase .
Scientific Research Applications
Corrosion Inhibition
3-Thiophenemalonic acid (3TMA) has been identified as an effective corrosion inhibitor for copper. Research demonstrates that 3TMA, when used in different concentrations, can chemically adsorb on the copper surface, reducing corrosion rates in environments containing sodium chloride and sulfuric acid. This property makes 3TMA a potential candidate for use in water cooling systems and other applications where copper corrosion is a concern (Medrano-Solís, León-Silva, & Nicho, 2017).
Polymer and Material Synthesis
3TMA has been used in the synthesis of polythiophene derivatives, including poly(3-thiophenemalonic acid) (P3TMA). These compounds exhibit interesting properties, such as high water solubility, conductivity, and thermal stability. P3TMA, for example, is being explored for its potential as a blue-light-emitting material, offering potential applications in electronic and optoelectronic devices (He et al., 2012).
Nanoparticle Formation
The role of 3TMA in the formation of noble metal nanoparticles, including gold, silver, platinum, and palladium, has been studied. Heating a mixture of 3TMA and metal salts leads to the formation of well-stable noble metal nanoparticles. This simple method eliminates the need for additional reducing and protective agents, suggesting applications in various fields requiring metal nanoparticles (Luo, 2008).
Electrochemical Applications
3TMA-modified electrodes have shown promise in the electrochemical detection of certain dyes and pesticides. These modified electrodes provide high sensitivity and specificity, making them useful for food safety and environmental monitoring applications (Xu Guang-ri, 2010).
Computational and Structural Studies
3TMA has been the subject of computational studies to understand its molecular and electronic properties. These studies have implications for its use in designing inhibitors for enzymes like monoamine oxidase, which is crucial for drug design and therapeutic applications (Issa, Sagaama, & ISSAOUI, 2020).
Photovoltaic Applications
Research has shown that polymers derived from 3TMA, such as poly(3-thiophenemalonic acid), can be used to sensitize TiO2 electrodes in photovoltaic devices. These findings open up possibilities for using 3TMA derivatives in solar energy applications (Senadeera et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-thiophen-3-ylpropanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-1-2-12-3-4/h1-3,5H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOOGCQWQFRJEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066675 | |
Record name | Propanedioic acid, 3-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenemalonic acid | |
CAS RN |
21080-92-2 | |
Record name | 3-Thiophenemalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21080-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Thiophen-3-yl)propanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, 2-(3-thienyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, 3-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-3-malonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(THIOPHEN-3-YL)PROPANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6MPZ6HAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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